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Compound Name: 6-Dimethylamino-1-hexanol

Cat. No.: B135621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Dimethylamino-1-hexanol (DMAH) is a bifunctional organic compound featuring a six-

carbon alcohol backbone and a tertiary dimethylamino group.[1][2] This structure confers

amphiphilic properties and is central to its utility as a tool compound in cell biology and

pharmacology. DMAH is primarily recognized for two distinct biological activities: its function as

a lysosomotropic agent and its ability to act as a competitive inhibitor of high-affinity choline

uptake.[2][3][4]

These characteristics make DMAH a valuable reagent for investigating fundamental cellular

processes, including lysosomal function, autophagy, and cholinergic signaling. This guide

provides a comprehensive overview of the mechanisms of action of DMAH and detailed, field-

tested protocols for its application in key in vitro assays.

Section 1: Mechanisms of Action
A thorough understanding of the causality behind DMAH's effects is crucial for robust

experimental design and accurate data interpretation.

The Lysosomotropic Effect: Ion Trapping
The defining characteristic of a lysosomotropic agent is its ability to accumulate within the

acidic environment of lysosomes.[2] The mechanism for DMAH is based on the principle of ion
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trapping:

Membrane Permeation: In its neutral, unprotonated state, the relatively lipophilic DMAH can

freely diffuse across the cell membrane and internal organelle membranes.

Protonation and Sequestration: The lysosomal lumen maintains a highly acidic pH (typically

4.5-5.0). Upon entering this environment, the basic dimethylamino group of DMAH (pKa ≈ 9-

10) becomes protonated.

Trapping: The resulting positively charged cation is now hydrophilic and membrane-

impermeant, effectively trapping it within the lysosome.

This accumulation can lead to a subsequent increase in lysosomal pH and potential disruption

of lysosomal function, making DMAH a useful tool for studying processes like autophagy and

lysosomal membrane permeabilization (LMP).[5]
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Caption: Competitive inhibition of the choline transporter by DMAH.

Section 2: Core Applications & Experimental
Considerations
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General Handling and Preparation
Proper handling is the foundation of reproducible results.

Property Value Source

CAS Number 1862-07-3 [3][6]

Molecular Formula C₈H₁₉NO [3][6]

Molecular Weight 145.25 g/mol [6]

Appearance
Clear, colorless to light yellow

liquid
[7]

Solubility
Soluble in chloroform, miscible

with water
[3][8]

Storage Store at 4°C [3]

Stock Solution Preparation:

Primary Stock (e.g., 100 mM): Due to its miscibility with water, DMAH can often be dissolved

directly in sterile PBS or cell culture medium. For higher concentrations or to ensure sterility,

dissolving in DMSO is a common alternative.

Working Solutions: Prepare fresh dilutions of the primary stock in your final cell culture

medium for each experiment.

Solvent Control:Crucially, always include a vehicle control in your experiments, containing

the highest concentration of the solvent (e.g., DMSO) used in the treatment groups. The final

DMSO concentration should typically not exceed 0.5% (v/v) to prevent solvent-induced

cytotoxicity. [3]

Critical First Step: Cytotoxicity Assessment
Before investigating the specific biological activities of DMAH, it is mandatory to determine its

cytotoxic concentration range in your specific cell model. This ensures that observed effects

are due to the intended mechanistic action and not simply a result of general toxicity. The half-

maximal inhibitory concentration (IC50) is a key metric. [3] Protocol: MTT Cell Viability Assay
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This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of

cell viability. [3]

Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well) and allow them to adhere for 24 hours.

Compound Treatment: Prepare a serial dilution of DMAH in culture medium (e.g., from 0.1

µM to 1 mM). Remove the old medium from the wells and add 100 µL of the DMAH-

containing medium. Include wells for "untreated" and "vehicle control".

Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24,

48, or 72 hours). [4]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each

well and incubate for 3-4 hours at 37°C. [3]Live cells with active dehydrogenases will reduce

the yellow MTT to a purple formazan product. [9]5. Solubilization: Carefully remove the

medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with

10% SDS) to each well to dissolve the formazan crystals.

Measurement: Read the absorbance at ~570 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a

dose-response curve to determine the IC50 value.

Cell Line Hypothetical IC50 (µM)

SH-SY5Y (Neuroblastoma) 150 ± 12

HeLa (Cervical Cancer) 210 ± 25

RAW 264.7 (Macrophage) 95 ± 8

Section 3: Protocol - Lysosomal Function Analysis
Application Note: DMAH's ability to accumulate in and potentially neutralize lysosomal pH

makes it a useful tool for disrupting lysosome-dependent processes. [7]A common method to

visualize this effect is with the fluorescent dye Acridine Orange (AO). AO is a weak base that

emits red fluorescence when highly concentrated in intact, acidic lysosomes and green

fluorescence when diffuse in the cytoplasm and nucleus. [1]A shift from red to green
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fluorescence indicates a loss of the lysosomal pH gradient, or lysosomal membrane

permeabilization. [1][10] Protocol: Visualizing Lysosomal pH Destabilization using Acridine

Orange

Cell Culture: Seed cells (e.g., HeLa or U2OS) on glass-bottom dishes or coverslips

appropriate for fluorescence microscopy. Allow them to adhere and reach 50-75%

confluency. [1]2. Positive Control: Prepare a known lysosomotropic agent like Chloroquine

(e.g., 50 µM) or Bafilomycin A1 (e.g., 100 nM) as a positive control for lysosomal pH

disruption. [7][10]3. Compound Treatment: Treat cells with your desired concentration of

DMAH (at a concentration below its IC50), the positive control, and a vehicle control for 2-4

hours.

Acridine Orange Staining: Add Acridine Orange directly to the culture medium to a final

concentration of 1-2 µg/mL. [1][10]Incubate for 15-20 minutes at 37°C. [1]5. Wash: Gently

wash the cells twice with pre-warmed PBS or live-cell imaging medium. [1]6. Imaging:

Immediately visualize the cells using a fluorescence microscope. Use standard filter sets for

FITC (green channel) and TRITC/Rhodamine (red channel).

Data Interpretation:

Vehicle Control Cells: Should display bright, punctate red fluorescence, indicating intact,

acidic lysosomes.

DMAH/Chloroquine Treated Cells: Will show a decrease in red punctate fluorescence and

a corresponding increase in diffuse green cytoplasmic fluorescence, indicating a

compromised lysosomal pH gradient. [1]

Section 4: Protocol - Choline Uptake Inhibition
Assay
Application Note: This assay quantitatively measures the inhibition of choline transport into

cells. It is particularly relevant for neuronal cell lines like SH-SY5Y, which express CHT and are

used to model cholinergic neurons. [11][12]The assay relies on the use of radiolabeled choline

(e.g., [³H]-choline) to track its uptake.

Protocol: [³H]-Choline Uptake Assay in SH-SY5Y Cells
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Cell Culture: Plate SH-SY5Y cells in 24-well plates and differentiate them (e.g., using retinoic

acid) if required to enhance the cholinergic phenotype. [11]2. Preparation: On the day of the

assay, aspirate the culture medium. Wash the cells once with 500 µL of pre-warmed Krebs-

Ringer-HEPES (KRH) buffer.

Inhibitor Pre-incubation: Add 450 µL of KRH buffer containing various concentrations of

DMAH or a known inhibitor like Hemicholinium-3 (HC-3) for a non-specific uptake control.

[12]Incubate for 15 minutes at 37°C.

Initiate Uptake: Add 50 µL of KRH buffer containing [³H]-choline (final concentration typically

10-50 nM) to each well to start the uptake reaction. [12]5. Incubation: Incubate the plate for

10-15 minutes at 37°C. This short duration is designed to measure the initial rate of transport

and minimize subsequent metabolism of the tracer.

Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive medium and

washing the cells three times with 1 mL of ice-cold PBS. This step is critical to remove

extracellular tracer and reduce background signal.

Cell Lysis: Add 250 µL of a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and

incubate for 30 minutes at room temperature to ensure complete lysis.

Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add 4 mL of

scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid

scintillation counter.

Data Analysis:

Determine the specific high-affinity uptake by subtracting the CPM from the HC-3 treated

wells (non-specific uptake) from all other wells.

Calculate the percent inhibition for each DMAH concentration relative to the specific

uptake in the vehicle control wells.

Plot the percent inhibition against the DMAH concentration to determine the IC50 for

choline uptake inhibition.
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Section 5: Advanced Application - Investigating
Membrane Interactions
Application Note: As an amphiphilic molecule with a hexanol chain, DMAH has the potential to

intercalate into the lipid bilayer. This interaction may lead to a disruption of organized

membrane microdomains, such as lipid rafts. This is a secondary, less-characterized effect that

could influence signaling platforms. A conceptual workflow to investigate this involves isolating

detergent-resistant membranes (DRMs), which are a biochemical surrogate for lipid rafts. [13]

Conceptual Workflow: Assessing Lipid Raft Disruption

This workflow outlines how one could test the hypothesis that DMAH alters lipid raft integrity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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